KDM5A Inhibitory Potency: Cyclopenta[c]chromene Core vs. CPI-455 (Positive Control)
In a structure-based virtual screening and biochemical validation study, the cyclopenta[c]chromene derivative ZINC02140392 (compound 1), which shares the identical cyclopenta[c]chromen-7-yloxy core with methyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate, demonstrated an in vitro IC50 of 23.8 nM against KDM5A, compared to the well-known KDM5 inhibitor CPI-455 (compound 18) which showed substantially weaker potency [1]. The same scaffold-bearing compound also exhibited a striking >4,200-fold selectivity window over KDM4A (IC50 > 100 µM) [1].
| Evidence Dimension | In vitro KDM5A inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Cyclopenta[c]chromene derivative 1 (ZINC02140392): IC50 = 23.8 nM |
| Comparator Or Baseline | CPI-455 (positive control KDM5 inhibitor): IC50 not explicitly stated in the same assay but described as weaker; selectivity vs KDM4A: IC50 > 100 µM |
| Quantified Difference | >4,200-fold selectivity for KDM5A over KDM4A |
| Conditions | In vitro chemiluminescence demethylase assay using recombinant KDM5A catalytic domain |
Why This Matters
This establishes the cyclopenta[c]chromene core as a privileged scaffold for selective KDM5A targeting, a feature not shared by simple coumarin or chromene analogs, directly informing candidate selection for epigenetic drug discovery programs.
- [1] Yang, G.-J.; Ko, C.-N.; Zhong, H.-J.; Leung, C.-H.; Ma, D.-L. Structure-Based Discovery of a Selective KDM5A Inhibitor that Exhibits Anti-Cancer Activity via Inducing Cell Cycle Arrest and Senescence in Breast Cancer Cell Lines. Cancers 2019, 11 (1), 92. View Source
